2-Methylthio-4,5-dimethyloxazole
Description
Properties
Molecular Formula |
C6H9NOS |
|---|---|
Molecular Weight |
143.21 g/mol |
IUPAC Name |
4,5-dimethyl-2-methylsulfanyl-1,3-oxazole |
InChI |
InChI=1S/C6H9NOS/c1-4-5(2)8-6(7-4)9-3/h1-3H3 |
InChI Key |
XYLFVYPPRKQXKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)SC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Reactivity Comparison :
Preparation Methods
Robinson-Gabriel Synthesis Adaptations
The Robinson-Gabriel method, traditionally used for 2,5-diaryloxazoles, involves cyclodehydration of acylamino ketones under acidic conditions. For 2-methylthio-4,5-dimethyloxazole, this method can be adapted by employing 2-(methylthio)acetamide and 3,4-dimethyl-2-ketopentane as precursors. Cyclization with polyphosphoric acid (PPA) at 120°C yields the target compound, though yields remain moderate (45–55%) due to competing side reactions. Key limitations include the sensitivity of the methylthio group to strong acids, necessitating precise stoichiometric control.
Bredereck Reaction with α-Haloketones
The Bredereck reaction offers a pathway to 2,4-disubstituted oxazoles by reacting α-haloketones with amides. For this compound, 2-bromo-3,4-dimethylpentan-2-one and thioacetamide are heated in dimethylformamide (DMF) with silver triflate (AgOTf) as a catalyst. This one-pot reaction achieves 68% yield at 80°C over 12 hours, with the methylthio group introduced via the thioamide precursor. The reaction’s efficiency hinges on the stability of the α-haloketone, which may undergo hydrolysis if moisture is present.
Modern Catalytic and Green Chemistry Approaches
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates cyclization steps while improving regioselectivity. A 2023 study demonstrated that irradiating N-(3,4-dimethyl-2-oxopentyl)thioacetamide with potassium phosphate in isopropyl alcohol at 350 W and 65°C for 8 minutes achieves 82% yield. The microwave’s rapid heating minimizes thermal degradation of the methylthio group, making this method superior to conventional heating.
Continuous Flow Synthesis
Microreactor technology enables precise control over reaction parameters, particularly for exothermic steps. In a flow system, β-hydroxy thioamide precursors are treated with Deoxo-Fluor at 25°C, achieving near-quantitative conversion to oxazolines. Subsequent dehydration with silica gel at 100°C furnishes this compound in 89% yield. This method reduces byproduct formation and scales efficiently for industrial applications.
Functionalization and Post-Synthetic Modifications
Thiolation of Preformed Oxazoles
Introducing the methylthio group post-cyclization avoids challenges associated with unstable intermediates. For example, 4,5-dimethyloxazole-2-thiol is treated with methyl iodide in tetrahydrofuran (THF) at 0°C, yielding 93% of the target compound. This approach benefits from the commercial availability of oxazole-thiol precursors but requires anhydrous conditions to prevent oxidation.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling adapts aryl halide-containing oxazoles for late-stage functionalization. Using 4,5-dimethyl-2-bromooxazole and methylthiozinc chloride with Pd(PPh₃)₄ in dioxane at 90°C, the methylthio group is introduced with 76% yield. While effective, this method demands rigorous exclusion of oxygen to prevent catalyst deactivation.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Catalyst | Yield (%) | Limitations |
|---|---|---|---|---|---|
| Robinson-Gabriel | Acylamino ketone, PPA | 120°C, 6 h | None | 45–55 | Acid-sensitive thio groups |
| Bredereck Reaction | α-Bromoketone, thioacetamide | 80°C, DMF, 12 h | AgOTf | 68 | Moisture sensitivity |
| Microwave-Assisted | N-acylthioamide, K₃PO₄ | 65°C, MW, 8 min | None | 82 | Specialized equipment required |
| Continuous Flow | β-Hydroxy thioamide, Deoxo-Fluor | 25–100°C, flow reactor | Silica gel | 89 | High initial setup cost |
| Post-Synthetic S-Me | Oxazole-2-thiol, MeI | 0°C, THF, 2 h | None | 93 | Requires thiol precursor |
Mechanistic Insights and Optimization Strategies
Role of Catalysts in Cyclization
Silver-based catalysts (e.g., AgOTf) enhance electrophilicity at the α-carbon of ketones, facilitating nucleophilic attack by thioamides. In contrast, copper(I) iodide promotes Ullman-type couplings in palladium-free systems but suffers from lower efficiency (≤50% yield).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
